2-Chloro-5-nitropyrimidine

Vue d'ensemble

Description

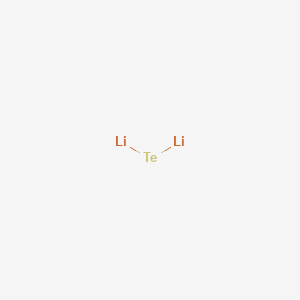

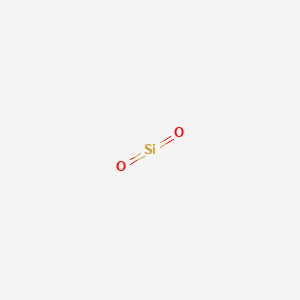

2-Chloro-5-nitropyrimidine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It has a molecular formula of C4H2ClN3O2 .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 158.543 .Chemical Reactions Analysis

The reactions between 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives were kinetically evaluated . The data showed an unusual split on the Brønsted type-plot, opening a controversial discussion based on reactivities and possible reaction pathways .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a melting point of 105-110 °C and is stored at -20°C .Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-5-nitropyrimidine are primary and secondary alicyclic amines . These amines play a crucial role in various biochemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .

Mode of Action

This compound interacts with its targets through SNAr reactions . The compound forms a Meisenheimer complex, which is stable and significant in the reaction pathways . The kinetic data obtained from these reactions have led to discussions on whether the pathway is non-catalyzed, concerted, or stepwise .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SNAr reaction pathway . This pathway involves the addition-elimination process in activated aromatic substrates containing strong electron-withdrawing groups and a good leaving group . The compound’s interaction with alicyclic amines influences the rate-determining step (RDS) on the reaction mechanism .

Result of Action

The result of the action of this compound is the formation of a Meisenheimer complex in a SNAr reaction . This complex is stable and plays a significant role in determining the reaction pathways . The formation of this complex leads to changes in the chemical structure and properties of the involved amines .

Action Environment

The action of this compound is influenced by the environmental conditions, particularly the solvent used in the reactions . Studies have shown that the reactions have been investigated systematically in water, conventional organic solvents (COS), ionic liquids (ILs), and mixtures of them . These solvents can significantly affect the reaction mechanism and the stability of the Meisenheimer complex .

Avantages Et Limitations Des Expériences En Laboratoire

2-Chloro-5-nitropyrimidine is a widely used reagent in organic synthesis. It has several advantages for lab experiments, including its versatility, reactivity, and availability. It is also relatively inexpensive compared to other reagents. However, it is also known to be a hazardous material and should be handled with care.

Orientations Futures

The use of 2-Chloro-5-nitropyrimidine in organic synthesis is likely to continue to increase in the future. It is a versatile and widely used reagent, and its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is likely to increase. Additionally, research into its biochemical and physiological effects is likely to increase, as well as research into its potential use in other applications. Finally, research into its potential use as a catalyst in organic synthesis is likely to increase, as well as research into its potential use in the synthesis of polymers and other materials.

Applications De Recherche Scientifique

Synthèse chimique

“2-Chloro-5-nitropyrimidine” est un composé chimique de formule moléculaire C4H2ClN3O2 . Il est souvent utilisé comme intermédiaire dans la synthèse d'autres composés chimiques .

Étude des réactions SNAr

Ce composé a été utilisé dans des études de réactions de substitution aromatique nucléophile (SNAr) . Plus précisément, le mécanisme des réactions SNAr entre la this compound et les amines alicycliques primaires et secondaires a été étudié par des mesures cinétiques .

Développement des diaminopurines

Il sert d'intermédiaire dans la synthèse en phase solide des diaminopurines . Les diaminopurines sont une classe de composés qui ont des applications en chimie médicinale, en particulier dans le développement de médicaments antiviraux et anticancéreux.

Sécurité et manipulation

Bien que ce ne soit pas une application directe, il est important de noter les procédures de sécurité et de manipulation associées à la this compound. Il est nocif en cas d'ingestion, provoque une irritation de la peau, des lésions oculaires graves et peut provoquer une réaction allergique cutanée . Il est également suspecté de provoquer des anomalies génétiques .

Conditions de stockage

Le composé est sensible à l'humidité et à la chaleur, et doit être stocké sous gaz inerte à une température inférieure à 0°C .

Disponibilité commerciale

La this compound est disponible dans le commerce et peut être achetée auprès de divers fournisseurs de produits chimiques

Safety and Hazards

2-Chloro-5-nitropyrimidine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Propriétés

IUPAC Name |

2-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCBNMYNAHUDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145695 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10320-42-0 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10320-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010320420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10320-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2GZ55G8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-chloro-5-nitropyrimidine a useful building block in organic synthesis?

A1: this compound is a versatile molecule due to the presence of the chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles at this position. [, , ] This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the nitro group, which activates the pyrimidine ring towards nucleophilic attack. [, , ] This makes it a valuable precursor for synthesizing more complex molecules, including biologically active compounds. []

Q2: How do intramolecular hydrogen bonds influence the SNAr reactions of this compound?

A2: Research has shown that intramolecular hydrogen bonding can significantly enhance the rate of SNAr reactions involving this compound. [] For instance, when reacting with benzohydrazide derivatives, the formation of an intramolecular hydrogen bond within the nucleophile leads to a dual activation effect. It enhances both the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking nitrogen atom, effectively lowering the activation energy barrier of the reaction. []

Q3: Are there any spectroscopic data available for this compound?

A4: Yes, electron spin resonance (ESR) spectroscopy has been utilized to study the anion radical of this compound. [] The study revealed that upon reduction, ionization of the chlorine atom occurs, leading to the formation of the 5-nitropyrimidine anion radical. [] This information provides insights into the electronic structure and reactivity of the molecule.

Q4: How does the structure of this compound relate to its function?

A5: The presence of the nitro group at the 5-position of the pyrimidine ring plays a crucial role in dictating the reactivity of this compound. [, , ] Its electron-withdrawing nature enhances the electrophilicity of the 2-position, making it more susceptible to nucleophilic attack. [, , ] Additionally, the planar structure of the molecule, stabilized by C–H⋯O hydrogen bonds and Cl⋯O halogen bonds, [] further contributes to its reactivity by facilitating interactions with other molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)

![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)